
(S)-2-Aminomethyl-1-methylazetidine
Overview
Description
(S)-2-Aminomethyl-1-methylazetidine is a chiral azetidine derivative with a unique four-membered ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both an amino group and a methyl group on the azetidine ring contributes to its distinct chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Aminomethyl-1-methylazetidine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as (S)-1-methylazetidine-2-carboxylic acid.
Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent like lithium aluminum hydride.
Amination: The alcohol is then converted to an amine through a substitution reaction with ammonia or an amine source under appropriate conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Aminomethyl-1-methylazetidine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary amines, tertiary amines.
Substitution Products: Halogenated azetidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of azetidine derivatives, including (S)-2-Aminomethyl-1-methylazetidine, in targeting cancer pathways. For instance, azetidine-based compounds have been investigated for their ability to inhibit specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis . The development of selective inhibitors targeting MMP-13 has been particularly noted, with azetidine derivatives showing promising inhibitory activities .
Neuropharmacological Effects
Azetidines have been explored for their neuropharmacological properties, potentially serving as intermediates in the synthesis of drugs aimed at treating neurological disorders. Compounds with azetidine rings have been linked to enhanced activity against neurotransmitter receptors, suggesting a pathway for developing new treatments for conditions such as depression and anxiety .
Synthetic Methodologies
Chiral Synthesis
this compound serves as an important chiral building block in asymmetric synthesis. Its unique configuration allows chemists to create complex molecules with high enantiomeric purity. Recent advancements in synthetic strategies have demonstrated efficient methods for synthesizing functionalized azetidines, which can be utilized in various organic transformations . The compound's ability to undergo nucleophilic ring-opening and expansion reactions makes it a valuable tool in creating highly substituted amines and other derivatives.
Catalysis
The compound has been investigated for its role as a ligand in catalytic processes. Its application in various catalytic reactions, including reductions and cycloadditions, showcases its versatility and effectiveness in promoting chemical transformations . The strain associated with the azetidine ring enhances its reactivity, making it suitable for diverse synthetic applications.
Case Study 1: Anticancer Drug Development
A study focused on synthesizing azetidine derivatives demonstrated that this compound could be modified to enhance its inhibitory effects on MMP-13, a target implicated in cancer metastasis. The research highlighted the structure-activity relationship (SAR) of various analogs derived from this compound, leading to the identification of potent inhibitors with improved selectivity and efficacy against cancer cell lines .
Case Study 2: Neuroactive Compounds
In another investigation, researchers synthesized a series of azetidine-based compounds to assess their neuroactive properties. The findings indicated that modifications to the this compound structure could lead to enhanced binding affinity at serotonin receptors, suggesting potential therapeutic applications in treating mood disorders .
Mechanism of Action
The mechanism of action of (S)-2-Aminomethyl-1-methylazetidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
®-2-Aminomethyl-1-methylazetidine: The enantiomer of (S)-2-Aminomethyl-1-methylazetidine with different stereochemistry.
2-Aminomethylazetidine: Lacks the methyl group, resulting in different chemical properties.
1-Methylazetidine: Lacks the amino group, affecting its reactivity and biological activity.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both an amino and a methyl group, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
(S)-2-Aminomethyl-1-methylazetidine is a chiral compound belonging to the azetidine family, characterized by its four-membered nitrogen-containing ring structure. This compound has garnered interest in the field of medicinal chemistry due to its notable biological activities, particularly its potential as an antimicrobial agent and its interactions with various biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
This compound has a unique structure that includes an amino group and a methyl substituent on the azetidine ring. Its chirality plays a crucial role in determining its biological interactions and pharmacological properties. The following table summarizes key features of this compound:
Property | Details |
---|---|
Chemical Formula | CHN |
Molecular Weight | 98.15 g/mol |
CAS Number | 1363378-17-9 |
Chirality | S configuration |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have demonstrated its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting that it could be developed into a therapeutic agent for treating bacterial infections.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, which may lead to its observed antimicrobial effects. For instance, studies utilizing binding affinity assays have shown that this compound can effectively inhibit certain bacterial enzymes critical for cell wall synthesis.
Synthesis and Optimization
The synthesis of this compound can be achieved through various methods, including chiral pool synthesis and asymmetric synthesis techniques. Recent advancements have focused on optimizing these synthetic routes to enhance yield and selectivity while minimizing environmental impact . For example, one study reported a method involving the use of (R)-(−)-1,3-butanediol as a starting material, achieving high enantiomeric purity in the final product .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Methylazetidine | Azetidine | Lacks chiral center; lower biological activity |
2-Aminomethylpyrrolidine | Pyrrolidine | Different ring size; distinct reactivity profile |
3-Amino-1-methylpiperidine | Piperidine | Six-membered ring; broader range of reactivity |
This compound stands out due to its specific chirality and unique reactivity patterns, making it particularly valuable in medicinal chemistry and organic synthesis.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in various contexts:
- Antimicrobial Efficacy : A study demonstrated that this compound showed potent activity against resistant strains of Staphylococcus aureus, highlighting its potential as a new antimicrobial agent.
- Inhibition Studies : Another research effort investigated the binding affinity of this compound to key bacterial enzymes, revealing competitive inhibition that could inform future drug design efforts aimed at combating antibiotic resistance.
Properties
IUPAC Name |
[(2S)-1-methylazetidin-2-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-7-3-2-5(7)4-6/h5H,2-4,6H2,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSTZIIJZBVKNK-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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